tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate
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Overview
Description
tert-Butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate is a synthetic organic compound with a complex bicyclic structure It is characterized by the presence of a tert-butyl ester group and a ketone functional group within its octahydroquinoline framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the intermediate can be cyclized and subsequently esterified to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis might be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or further oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways or diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate
- tert-Butyl 4-oxo-3,4-dihydro-1(2H)-quinolinecarboxylate
- tert-Butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate
Uniqueness
Its ability to undergo various chemical transformations and its stability make it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
tert-butyl (4aR,8aR)-7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h10,12H,4-9H2,1-3H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDLRIZGEHJSRV-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@H]1CC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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